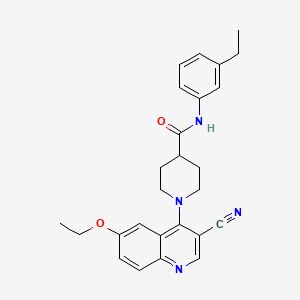

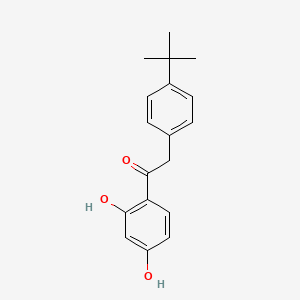

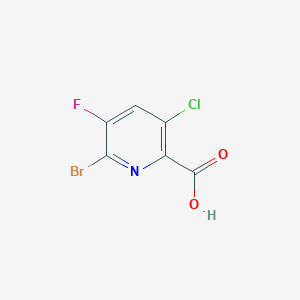

![molecular formula C18H20N4O3 B2930610 N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477859-34-0](/img/structure/B2930610.png)

N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Übersicht

Beschreibung

“N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered ring .

Synthesis Analysis

The synthesis of similar compounds often involves various techniques such as cyclization, ring annulation, and cycloaddition . A common method for constructing these heterocyclic systems involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 secondary amine (aromatic), and 1 ether .Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other pyrazine derivatives. For example, pyrazine derivatives can undergo a variety of synthetic routes, including cyclization, ring annulation, and cycloaddition .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Cytotoxicity

- This compound has been involved in the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

2. Antimicrobial Properties

- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes assessing antibacterial and antifungal activities against various microbial strains, demonstrating potential in the development of new antimicrobial agents (Raju et al., 2010).

3. Medicinal Chemistry and Drug Development

- Research has explored the compound's role in synthesizing new medicinal chemistry derivatives, such as pyrazolo[3,4-d]pyrimidines, which hold potential in drug development and anti-tumor activities (Bu et al., 2002).

4. Biological Evaluation for Medical Applications

- The compound has been used in creating various amides which were then evaluated for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. This shows its broad spectrum of potential medical applications (Servusová et al., 2012).

5. Supramolecular Chemistry and Material Science

- In material science and supramolecular chemistry, derivatives of this compound have been explored for their ability to form complex structures like metallomacrocycles and coordination polymers. This application is vital in the development of new materials and chemical sensors (Kong et al., 2012).

6. Anticancer Research

- Its derivatives have been synthesized and evaluated for anticancer properties. This includes assessing their impact on various cancer cell lines, contributing to the ongoing research in cancer treatment (Hassan et al., 2015).

7. Antiallergic Research

- Research has also been conducted into its derivatives for their potential antiallergic properties, contributing to the development of new treatments for allergic reactions and conditions (Nohara et al., 1985).

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-25-14-6-2-12(3-7-14)11-21-8-9-22-16(18(21)24)10-15(20-22)17(23)19-13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRQXQMBHSHZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4CC4)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325702 | |

| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

CAS RN |

477859-34-0 | |

| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

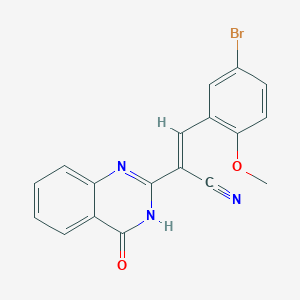

![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

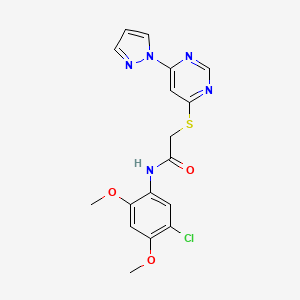

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)

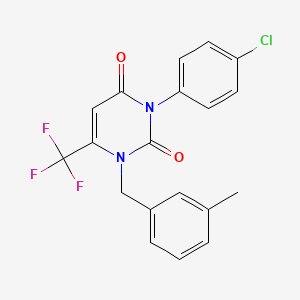

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)